N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Description
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core fused with a 1,2,4-oxadiazole ring and a furan-2-carboxamide substituent. Its Z-configuration at the thiazole-ylidene moiety and the presence of electron-withdrawing (oxadiazole) and electron-donating (furan) groups make it structurally unique. This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active thiazole and oxadiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H12N4O3S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H12N4O3S/c1-10-13(16-19-14(21-24-16)11-6-3-2-4-7-11)25-17(18-10)20-15(22)12-8-5-9-23-12/h2-9H,1H3,(H,18,20,22) |
InChI Key |
TTXRPTXBALSELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole and thiazole rings, followed by their coupling with the furan-2-carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazole-Oxadiazole Hybrids
The target compound shares structural similarities with 2-amino-5-(4-substituted phenyl)-1,3,4-oxadiazoles (). However, key differences include:
- Oxadiazole substitution : The target compound features a 1,2,4-oxadiazole ring at position 5 of the thiazole, whereas analogues in utilize 1,3,4-oxadiazoles. This positional isomerism impacts electronic distribution and binding affinity .
Table 1: Structural and Electronic Comparison
Thiazole-Containing Pharmaceuticals
Complex thiazole derivatives like y Thiazol-5-ylmethyl carbamates () share the thiazole motif but diverge in application. These compounds are protease inhibitors with hydroxy and ureido groups, highlighting how thiazole functionalization dictates mechanistic pathways. The target compound lacks polar groups (e.g., hydroxy), suggesting a different pharmacokinetic profile .
Table 3: Hypothetical Bioactivity Comparison
*Estimated via molecular docking studies of analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
